molecular formula C17H15ClN2O3 B6559665 5-chloro-2-methoxy-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide CAS No. 921813-55-0

5-chloro-2-methoxy-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide

Cat. No.: B6559665
CAS No.: 921813-55-0
M. Wt: 330.8 g/mol
InChI Key: FUEWEKWQQOCCAQ-UHFFFAOYSA-N
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Description

5-chloro-2-methoxy-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Mechanism of Action

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological processes, contributing to the compound’s broad-spectrum biological activities .

Mode of Action

Indole derivatives are known to interact with their targets, leading to various changes in cellular processes . The specific interactions and resulting changes would depend on the particular receptors that the compound binds to.

Biochemical Pathways

Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The compound’s effect on these pathways leads to downstream effects that contribute to its overall biological activity.

Result of Action

Given the broad-spectrum biological activities of indole derivatives , it can be inferred that the compound’s action would result in a variety of molecular and cellular effects, depending on the specific receptors it interacts with and the biochemical pathways it influences.

Chemical Reactions Analysis

5-chloro-2-methoxy-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens . The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Similar compounds to 5-chloro-2-methoxy-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide include other indole derivatives such as:

These compounds share similar structural features but differ in their specific substituents, leading to variations in their biological activities and applications .

Properties

IUPAC Name

5-chloro-2-methoxy-N-(1-methyl-2-oxo-3H-indol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O3/c1-20-14-5-4-12(7-10(14)8-16(20)21)19-17(22)13-9-11(18)3-6-15(13)23-2/h3-7,9H,8H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUEWEKWQQOCCAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CC2=C1C=CC(=C2)NC(=O)C3=C(C=CC(=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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